molecular formula C11H18O3 B12051511 3-Hydroxy-4

3-Hydroxy-4

Cat. No.: B12051511
M. Wt: 198.26 g/mol
InChI Key: XGYBHRIFVITMPY-RFSDDRETSA-N
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Preparation Methods

The preparation of 3-Hydroxy-4-pyranone can be achieved through various synthetic routes. One common method involves the reaction of sassafras oil, methanol, and an alkaline reagent to obtain a phenol potassium salt solution. This solution is then subjected to etherification, hydrolysis, esterification, ozonization, reduction, and alcoholysis to yield the final product . Another method involves the synthesis of this compound-fluorobenzoic acid through a series of reactions including ring opening, etherification, and hydrolysis .

Chemical Reactions Analysis

3-Hydroxy-4-pyranone undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like ozone, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-pyranone involves its interaction with various molecular targets and pathways. For example, kojic acid, a derivative of this compound-pyranone, inhibits the tyrosinase enzyme, which is involved in the biosynthesis of melanin . This inhibition leads to a decrease in melanin production, making it an effective skin-whitening agent. Additionally, it exhibits antioxidant, radioprotective, antibacterial, antifungal, and metal chelation properties .

Comparison with Similar Compounds

3-Hydroxy-4-pyranone can be compared with other similar compounds such as:

The uniqueness of this compound-pyranone lies in its diverse therapeutic potential and its ability to serve as a versatile scaffold for the design of new biologically active compounds.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

(1R,4S)-3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid

InChI

InChI=1S/C11H18O3/c1-9(2)10(3)4-5-11(9,8(13)14)6-7(10)12/h7,12H,4-6H2,1-3H3,(H,13,14)/t7?,10-,11+/m1/s1

InChI Key

XGYBHRIFVITMPY-RFSDDRETSA-N

Isomeric SMILES

C[C@]12CC[C@](C1(C)C)(CC2O)C(=O)O

Canonical SMILES

CC1(C2(CCC1(CC2O)C(=O)O)C)C

Origin of Product

United States

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